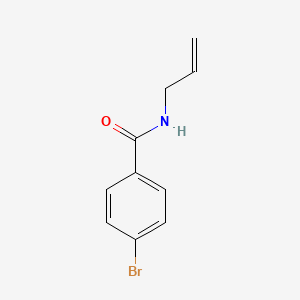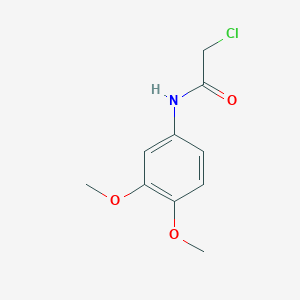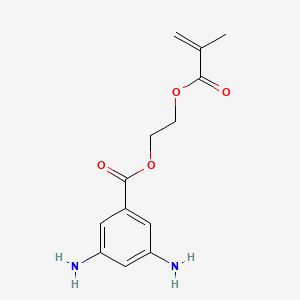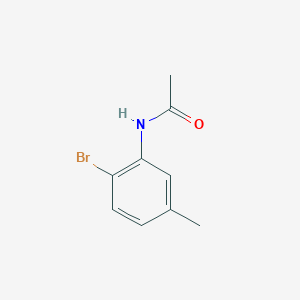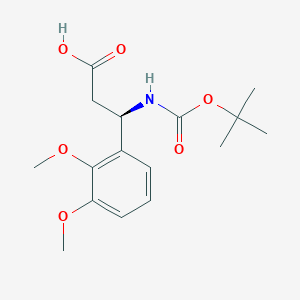
Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid
Vue d'ensemble
Description
Boc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid: is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 2,3-dimethoxyphenyl group attached to the propionic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Propionic Acid Backbone: The propionic acid backbone is constructed through a series of reactions, including alkylation and esterification.
Introduction of the 2,3-Dimethoxyphenyl Group: The 2,3-dimethoxyphenyl group is introduced via a substitution reaction, often using a suitable phenyl derivative.
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of Boc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. The process typically includes purification steps such as crystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Boc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various phenyl derivatives and suitable catalysts.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Boc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar amino acids in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its structural features allow for the exploration of new pharmacophores and drug candidates.
Industry: In the industrial sector, Boc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of Boc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and phenyl groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include enzyme inhibition, receptor activation, or modulation of signaling cascades.
Comparaison Avec Des Composés Similaires
- Boc-®-3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid
- Boc-®-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid
- Boc-®-3-Amino-3-(2,3-dihydroxy-phenyl)-propionic acid
Comparison: Boc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is unique due to the specific positioning of the methoxy groups on the phenyl ring. This structural feature influences its chemical reactivity and biological activity, distinguishing it from other similar compounds. The presence of the Boc protecting group also adds to its uniqueness, providing stability and facilitating its use in various synthetic applications.
Propriétés
IUPAC Name |
(3R)-3-(2,3-dimethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(9-13(18)19)10-7-6-8-12(21-4)14(10)22-5/h6-8,11H,9H2,1-5H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWARYCUBBJWKQ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=CC=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=C(C(=CC=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375909 | |
| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2,3-dimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500788-92-1 | |
| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3-dimethoxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500788-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2,3-dimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


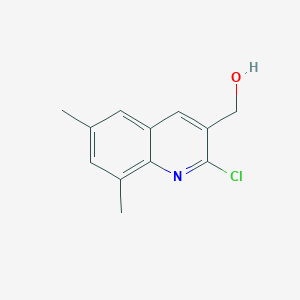
![2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1596668.png)
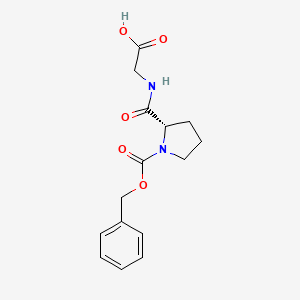
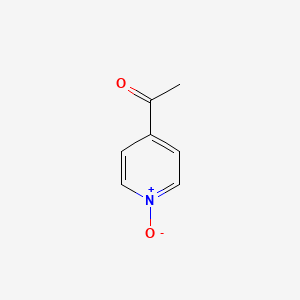


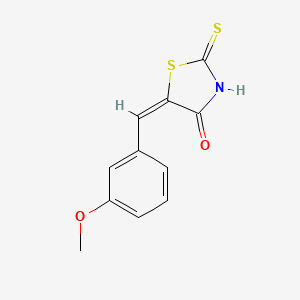

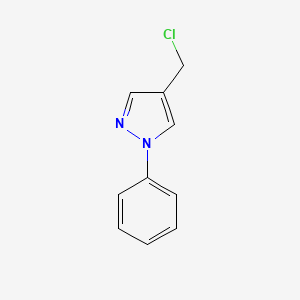
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B1596683.png)
